![molecular formula C₂₀H₂₈D₅N₃O₃ B1147040 N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 CAS No. 1329835-86-0](/img/no-structure.png)
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 (NCH-TBA-d5) is an organic compound that is used in scientific research and the laboratory. NCH-TBA-d5 is a derivative of phenylurea and is synthesized through a process of condensation and cyclization reactions. The compound has a wide range of applications in scientific research, including biochemical and physiological studies. It also has advantages and limitations for use in lab experiments.
Scientific Research Applications
Synthesis and Pharmacological Properties
- The synthesis of certain 1,3-disubstituted ureas and phenyl N-substituted carbamates, including compounds with structures similar to N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5, has demonstrated significant antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Catalysis and Polymerization
- Studies on metal complexes involving phenoxy-imine ligands modified with pendant imidazolium salts have included the synthesis of compounds with structural similarities to this compound. These complexes have been tested as catalysts for ethylene polymerization (Houghton et al., 2008).
Kinetics and Stability in Biological Environments
- The kinetics of solvolyses of N-alkyl-N-nitrosoureas, which are structurally related, have been studied to understand their stability and reactivity in biological fluids. This is crucial for designing biologically effective compounds (Garrett, Goto, & Stubbins, 1965).
Synthesis of Urethanes and Ureas
- Research on the formation of urethanes and ureas from isocyanides, which are key components in the synthesis of compounds like this compound, provides insight into synthetic methods and potential applications (OkanoMasaya & OdaRyohei, 1963).
Enantioselective Synthesis
- The enantioselective synthesis of similar compounds, such as (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, highlights the importance of chirality in pharmaceuticals and its influence on biological activity (Alonso, Santacana, Rafecas, & Riera, 2005).
Polymer Chemistry
- In polymer chemistry, the design and synthesis of functional cyclic esters, which can include structures akin to this compound, are critical for developing new materials with specific properties (Trollsås et al., 2000).
Capillary Electrophoresis
- The use of capillary electrophoresis for the enantiomeric separation of N-tert.-butoxycarbonyl amino acids demonstrates the importance of analytical techniques in research involving compounds like this compound (Yowell, Fazio, & Vivilecchia, 1996).
Properties
| { "Design of the Synthesis Pathway": "The synthesis of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 involves the reaction of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea with deuterium oxide (D2O) in the presence of a catalyst to incorporate deuterium atoms into the molecule. The starting material, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, can be synthesized using a multi-step process involving the reaction of various reagents.", "Starting Materials": [ "Cyclohexylamine", "2-(tert-Butylamino)-3-chloropropanol", "Phenyl isocyanate", "Sodium bicarbonate", "Deuterium oxide" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with 2-(tert-Butylamino)-3-chloropropanol in the presence of a catalyst to form N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]propanamide.", "Step 2: Phenyl isocyanate is added to the reaction mixture from step 1 to form N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea.", "Step 3: The resulting compound from step 2 is then reacted with deuterium oxide in the presence of a catalyst to incorporate deuterium atoms into the molecule and form N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5." ] } | |
| 1329835-86-0 | |
Molecular Formula |
C₂₀H₂₈D₅N₃O₃ |
Molecular Weight |
368.53 |
synonyms |
N-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


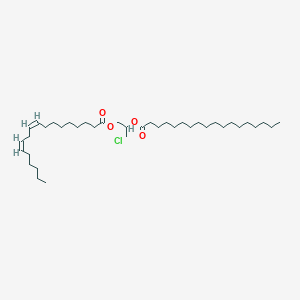
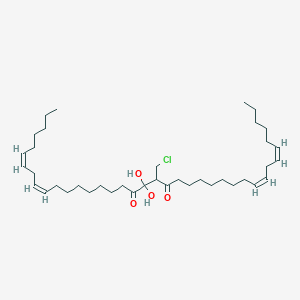

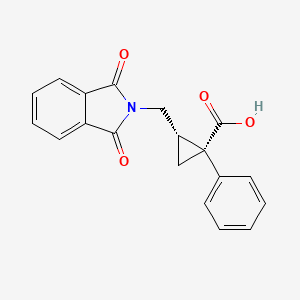
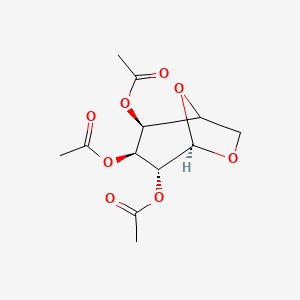
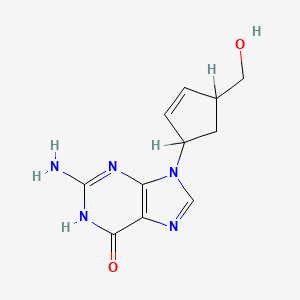
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)


